5-(2-(Benzyloxy)phenyl)-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(2-(Benzyloxy)phenyl)-N’-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a dimethylaminobenzylidene group, and a pyrazole carbohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)phenyl)-N’-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the benzyloxyphenyl derivative, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the condensation of the pyrazole derivative with the dimethylaminobenzylidene group under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyloxy)phenyl)-N’-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-(Benzyloxy)phenyl)-N’-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)phenyl)-N’-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(Benzyloxy)phenyl)-N’-(4-(methylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(2-(Benzyloxy)phenyl)-N’-(4-(ethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
Uniqueness
Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
303107-88-2 |
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Molecular Formula |
C26H25N5O2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H25N5O2/c1-31(2)21-14-12-19(13-15-21)17-27-30-26(32)24-16-23(28-29-24)22-10-6-7-11-25(22)33-18-20-8-4-3-5-9-20/h3-17H,18H2,1-2H3,(H,28,29)(H,30,32)/b27-17+ |
InChI Key |
BQPFODJNSUILDE-WPWMEQJKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
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